Cas no 147792-33-4 (Dibenzothiophene,4-butyl-)
Dibenzothiophene,4-butyl- structure
Product Name:Dibenzothiophene,4-butyl-
CAS No:147792-33-4
MF:C16H16S
MW:240.363243103027
CID:100863
PubChem ID:53447233
Update Time:2025-04-18
Dibenzothiophene,4-butyl- Chemical and Physical Properties
Names and Identifiers
-
- Dibenzothiophene,4-butyl-
- 4-BUTYLDIBENZOTHIOPHENE
- 4-n-Butyldibenzothiophene
- 4-Butyldibenzothiophen
- 4-n-Butyldibenzothiophene500µg
- Dibenzothiophene,4-butyl
- 4-Butyldibenzo[b,d]thiophene
- SCHEMBL14798073
- Ethyl2-chloro-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimuidine-6-carboxylate
- 147792-33-4
- 4-butyldibenzo[b]thiophene
- Dibenzothiophene, 4-butyl-
- DTXSID00703423
-
- Inchi: 1S/C16H16S/c1-2-3-7-12-8-6-10-14-13-9-4-5-11-15(13)17-16(12)14/h4-6,8-11H,2-3,7H2,1H3
- InChI Key: QKPDLQBMDMCYQW-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C2=CC=CC(=C12)CCCC
Computed Properties
- Exact Mass: 240.09700
- Monoisotopic Mass: 240.09727168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.24000
- LogP: 5.39710
Dibenzothiophene,4-butyl- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
147792-33-4 (Dibenzothiophene,4-butyl-) Related Products
- 89816-99-9(4-Ethyldibenzothiophene)
- 147792-34-5(Dibenzothiophene,4-pentyl-)
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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